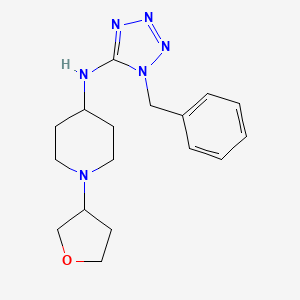![molecular formula C16H25N5O2 B7439428 (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as MPMP, is a compound that has gained attention in the scientific community due to its potential use in drug development.
作用機序
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone exerts its effects through the inhibition of various enzymes, including phosphodiesterase (PDE), cyclooxygenase (COX), and lipoxygenase (LOX). These enzymes are involved in various cellular processes, including inflammation and tumor growth. By inhibiting these enzymes, (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. Studies have shown that (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone can inhibit the production of inflammatory cytokines, reduce the activity of COX and LOX, and induce apoptosis in cancer cells. (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. However, (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone may also have off-target effects, which can complicate data interpretation. Additionally, (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
将来の方向性
Future research on (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone should focus on its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies should aim to further elucidate the mechanism of action of (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, as well as its potential off-target effects. Additionally, research should focus on developing more efficient synthesis methods for (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, as well as improving its solubility in aqueous solutions.
合成法
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 1-methylpiperazine with 2-bromo-5-methylpyrimidine, followed by the reaction of the resulting compound with 4-hydroxypiperidine. The final step involves the reaction of the intermediate product with methanesulfonyl chloride to obtain (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone.
科学的研究の応用
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has anti-inflammatory and anti-tumor properties, and may also have neuroprotective effects.
特性
IUPAC Name |
(1-methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-12-9-18-16(19-10-12)23-13-3-6-21(7-4-13)15(22)14-11-17-5-8-20(14)2/h9-10,13-14,17H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFZANHGXVRPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CNCCN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine](/img/structure/B7439350.png)
![N-(2-thiomorpholin-3-ylethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439357.png)
![3-[4-(6,6-Dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)phenyl]-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B7439361.png)
![5-(6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B7439365.png)
![2-(3-amino-2-oxoazepan-1-yl)-N-[2-hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7439377.png)
![methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439394.png)
![4-(1H-imidazol-5-yl)-1-[4-(trifluoromethylsulfinyl)phenyl]piperidine](/img/structure/B7439411.png)
![methyl (E)-4-[[2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439413.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![3-Azaspiro[5.5]undecan-3-yl(1-oxa-2,9-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439423.png)
![N-(3-amino-2-hydroxypropyl)-2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7439438.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)